molecular formula C8H10N2OS B7783351 6-methyl-5-prop-2-enyl-2-sulfanyl-1H-pyrimidin-4-one

6-methyl-5-prop-2-enyl-2-sulfanyl-1H-pyrimidin-4-one

Cat. No.: B7783351
M. Wt: 182.25 g/mol
InChI Key: IBWZVOPQOIWLAD-UHFFFAOYSA-N
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Description

The compound with the identifier “6-methyl-5-prop-2-enyl-2-sulfanyl-1H-pyrimidin-4-one” is a chemical substance listed in the PubChem database. PubChem is a public repository for information on the biological activities of small molecules. This compound is a unique identifier assigned to a specific chemical compound, which allows researchers and scientists to access detailed information about its properties, structure, and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-5-prop-2-enyl-2-sulfanyl-1H-pyrimidin-4-one involves several chemical reactions and processes. The specific synthetic routes and reaction conditions depend on the desired purity and yield of the compound. Common methods include:

    Vapor Diffusion: This method involves the slow diffusion of vaporized reactants into a solution containing the target compound, leading to the formation of crystals.

    Microwave-Assisted Synthesis: This technique uses microwave radiation to accelerate chemical reactions, resulting in faster synthesis and higher yields.

    Hydrothermal and Solvothermal Methods: These methods involve the use of high temperatures and pressures in aqueous or organic solvents to promote the formation of the compound.

    Ultrasound Techniques: Ultrasound waves are used to enhance the reactivity of the reactants, leading to more efficient synthesis.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The specific methods used may vary depending on the manufacturer and the intended application of the compound.

Chemical Reactions Analysis

Types of Reactions

6-methyl-5-prop-2-enyl-2-sulfanyl-1H-pyrimidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents for these reactions include halogens and nucleophiles.

Common Reagents and Conditions

The specific reagents and conditions used in these reactions depend on the desired outcome. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may be carried out under inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and the nature of the reactants. For example, oxidation reactions may produce carboxylic acids or ketones, while reduction reactions may yield alcohols or amines.

Scientific Research Applications

6-methyl-5-prop-2-enyl-2-sulfanyl-1H-pyrimidin-4-one has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. It is also used in studies of reaction mechanisms and kinetics.

    Biology: this compound is used in biochemical assays to study enzyme activity and protein interactions. It may also be used as a probe to investigate cellular processes.

    Medicine: The compound has potential applications in drug discovery and development. It may be used as a lead compound for the development of new therapeutic agents.

    Industry: this compound is used in the production of various industrial chemicals and materials. It may also be used as a catalyst or reagent in industrial processes.

Mechanism of Action

The mechanism of action of 6-methyl-5-prop-2-enyl-2-sulfanyl-1H-pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The specific molecular targets and pathways involved depend on the structure and properties of the compound.

Comparison with Similar Compounds

6-methyl-5-prop-2-enyl-2-sulfanyl-1H-pyrimidin-4-one can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with similar structures or functional groups. For example:

    Aspirin (CID 2244): Both compounds may share similar functional groups, but their biological activities and applications may differ.

    Salicylsalicylic Acid (CID 5161): This compound may have similar chemical properties but different uses in medicine and industry.

    Indomethacin (CID 3715): While structurally similar, the pharmacological effects and therapeutic applications of these compounds may vary.

Properties

IUPAC Name

6-methyl-5-prop-2-enyl-2-sulfanyl-1H-pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2OS/c1-3-4-6-5(2)9-8(12)10-7(6)11/h3H,1,4H2,2H3,(H2,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBWZVOPQOIWLAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N=C(N1)S)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=O)N=C(N1)S)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.